

X-ray crystallography of 3-Fluoro-4-(trifluoromethyl)benzyl bromide adducts

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Compound of Interest

Compound Name: 3-Fluoro-4-(trifluoromethyl)benzyl
bromide

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X-ray Crystallography of Benzyl Bromide Adducts: A Comparative Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Direct experimental data on the X-ray crystal structure of **3-Fluoro-4-(trifluoromethyl)benzyl bromide** adducts is not publicly available at this time. This guide provides a comparative analysis of closely related and well-characterized benzyl bromide derivatives, namely 3,5-dimethoxybenzyl bromide (3,5-DMBB) and 3,4,5-trimethoxybenzyl bromide (3,4,5-TMBB), for which powder X-ray diffraction data has been published.^{[1][2]} This comparison offers insights into the structural properties and experimental protocols relevant to the crystallographic analysis of substituted benzyl bromides, serving as a valuable resource for researchers working with similar compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters determined for 3,5-DMBB and 3,4,5-TMBB from powder X-ray diffraction data.^{[1][2]}

| Parameter | 3,5-Dimethoxybenzyl Bromide (3,5-DMBB) | 3,4,5-Trimethoxybenzyl Bromide (3,4,5-TMBB) |
|-----------------------------|--|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2 ₁ /c | P2 ₁ /c |
| a (Å) | 8.45 | 16.52 |
| b (Å) | 4.51 | 5.31 |
| c (Å) | 25.28 | 12.66 |
| β (°) ** | 93.73 | 103.29 |
| Volume (Å ³) ** | 962.77 | 1081.27 |
| Molecules per Unit Cell (Z) | 4 | 4 |

Experimental Protocols

The structural determination for both 3,5-DMBB and 3,4,5-TMBB was achieved through powder X-ray diffraction. The general workflow for such an analysis is outlined below.

Synthesis of Substituted Benzyl Bromides

A common route for the synthesis of benzyl bromide derivatives is through the bromination of the corresponding toluene derivative. This typically involves a free radical halogenation reaction.

Powder X-ray Diffraction (PXRD) Data Collection

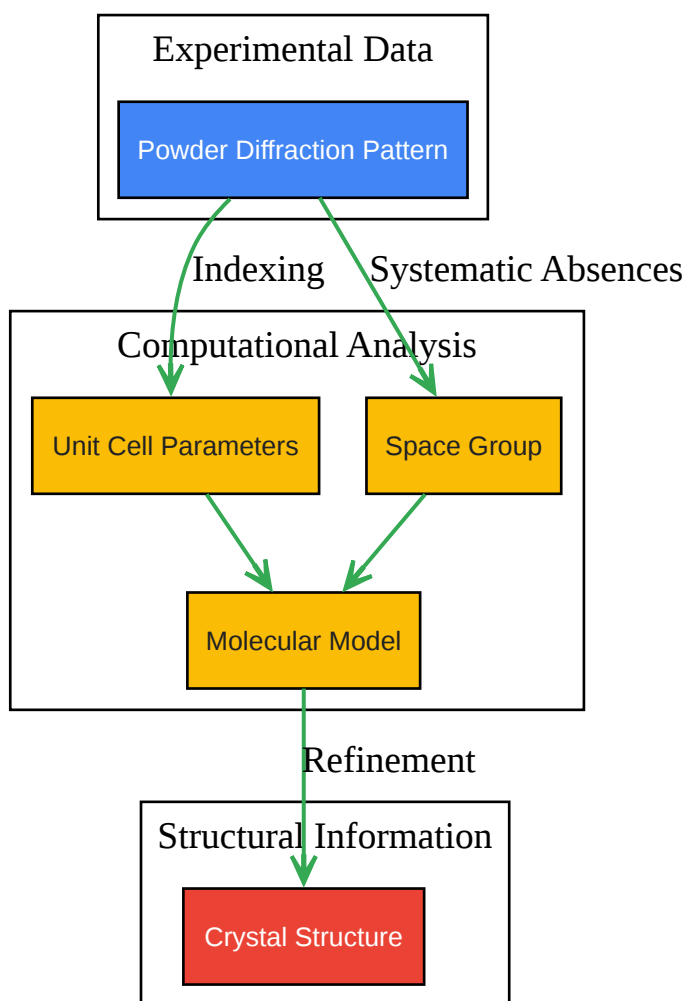
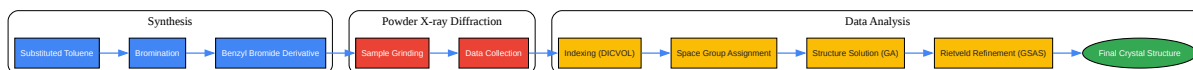
- **Sample Preparation:** The crystalline sample is finely ground to a homogenous powder. For analysis, the powder is either packed between transparent tape or loaded into a borosilicate glass capillary.[\[1\]](#)
- **Instrumentation:** Data is collected using a diffractometer, such as a Siemens D5000 or a Bruker D8, equipped with a Cu K α 1 radiation source and a position-sensitive detector.[\[1\]](#)
- **Data Acquisition:** The diffraction pattern is recorded over a specific 2θ range (e.g., 5° to 70°) with a defined step size and collection time.[\[1\]](#)

Structure Determination and Refinement

- Indexing: The powder diffraction pattern is indexed using software like DICVOL to determine the unit cell parameters and crystal system.[\[1\]](#)[\[2\]](#)
- Space Group Determination: The space group is assigned based on systematic absences in the diffraction pattern.[\[1\]](#)[\[2\]](#)
- Structure Solution: The crystal structure is solved from the powder diffraction data using direct-space methods, such as a Genetic Algorithm implemented in programs like EAGER.[\[2\]](#)
- Rietveld Refinement: The final crystal structure is refined using the Rietveld method with software such as GSAS to achieve the best fit between the observed and calculated diffraction patterns.[\[1\]](#)[\[2\]](#)

Visualizations

Experimental Workflow for Crystal Structure Determination



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References

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